molecular formula C19H28ClN3O2 B13447398 Hydroxychloroquine Diethanol

Hydroxychloroquine Diethanol

Cat. No.: B13447398
M. Wt: 365.9 g/mol
InChI Key: LBYWMMMYNQIVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxychloroquine Diethanol is a derivative of hydroxychloroquine, a medication primarily used to prevent and treat malaria. It is also used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus. This compound has similar therapeutic properties and is being explored for various applications in medicine and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxychloroquine Diethanol involves multiple steps, starting from the basic structure of hydroxychloroquine. The process typically includes the introduction of diethanolamine to the hydroxychloroquine molecule. This reaction is carried out under controlled conditions to ensure the correct attachment of the diethanolamine group.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure liquid chromatography (HPLC) to ensure the purity and stability of the compound. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Hydroxychloroquine Diethanol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives of this compound .

Scientific Research Applications

Hydroxychloroquine Diethanol has a wide range of scientific research applications, including:

Mechanism of Action

Hydroxychloroquine Diethanol exerts its effects through several mechanisms:

Comparison with Similar Compounds

Hydroxychloroquine Diethanol is similar to other compounds such as:

    Hydroxychloroquine: The parent compound, used for similar therapeutic purposes.

    Chloroquine: An older antimalarial drug with similar properties but more severe side effects.

    Quinacrine: Another antimalarial drug with a different mechanism of action.

This compound is unique due to its modified structure, which may offer improved therapeutic effects and reduced side effects compared to its parent compound .

Properties

Molecular Formula

C19H28ClN3O2

Molecular Weight

365.9 g/mol

IUPAC Name

2-[4-[(7-chloro-3-methylquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C19H28ClN3O2/c1-14-13-21-18-12-16(20)5-6-17(18)19(14)22-15(2)4-3-7-23(8-10-24)9-11-25/h5-6,12-13,15,24-25H,3-4,7-11H2,1-2H3,(H,21,22)

InChI Key

LBYWMMMYNQIVPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=C(C=CC2=C1NC(C)CCCN(CCO)CCO)Cl

Origin of Product

United States

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